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Compound of Interest

Compound Name: Sodium carbonate monohydrate

Cat. No.: B1586706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of sodium
carbonate monohydrate (Na₂CO₃·H₂O), also known as thermonatrite. The information

presented is collated from crystallographic studies and is intended to be a valuable resource for

professionals in research, science, and drug development who require detailed structural

information on this compound.

Crystallographic Data
The crystal structure of sodium carbonate monohydrate has been determined with precision

through single-crystal X-ray diffraction techniques. The compound crystallizes in the

orthorhombic system, and its key crystallographic parameters are summarized in the table

below.
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Parameter Value Source

Crystal System Orthorhombic [1]

Space Group P2₁ab [1]

a 6.472(2) Å [1]

b 10.724(3) Å [1]

c 5.259(2) Å [1]

α, β, γ 90° [2]

Unit Cell Volume 365.1 Å³ [1]

Z (Formula units per unit cell) 4 [1]

Calculated Density 2.256 g/cm³ [1]

Observed Density 2.255 g/cm³ [1]

Structural Description
The crystal structure of sodium carbonate monohydrate consists of sheets of carbonate ions

(CO₃²⁻) that are bonded to sodium ions (Na⁺) and water molecules.[1] These sheets are

oriented roughly halfway between the layers.[1]

Each carbonate ion is bonded edgewise to two sodium ions.[1] The sodium ions exhibit

irregular but similar coordination environments, with each Na⁺ ion being surrounded by seven

neighboring atoms.[1]

The water molecules play a crucial role in the structure. Each water molecule is bonded to two

sodium ions and forms hydrogen bonds with two neighboring carbonate layers, thus linking the

sheets together.[1] The arrangement of Na(1), Na(2), O(1), and O(3) atoms around the water

oxygen is approximately tetrahedral.[1]

Below is a diagram illustrating the key interactions within the crystal structure of sodium
carbonate monohydrate.
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Key Interactions in Sodium Carbonate Monohydrate
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Caption: Key interactions within the sodium carbonate monohydrate crystal structure.

Experimental Protocol: Single-Crystal X-ray
Diffraction
The crystallographic data presented in this guide were obtained through a single-crystal X-ray

diffraction experiment. The following outlines the typical methodology employed in such a

study.

Crystal Growth
Single crystals of sodium carbonate monohydrate were grown by the evaporation of an

aqueous solution at 60°C.[1] A fragment from a plate-like crystal with approximate maximum

and minimum dimensions of 0.35 mm and 0.05 mm, respectively, was selected for data

collection.[1]
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Data Collection
A single-crystal diffractometer was used to collect the X-ray diffraction data.[1] The essential

parameters for the data collection process are summarized in the table below.

Parameter Value Source

Radiation Mo Kα (λ = 0.710688 Å) [1]

Filter 0.025 mm Nb [1]

Temperature 24 °C [1]

Data Collection Method Peak height method [1]

Number of Reflections

Collected
2189 (from 2 octants) [1]

Number of Unique Reflections 1231 [1]

Maximum sin θ/λ 0.904 Å⁻¹ [1]

Structure Solution and Refinement
The initial crystal structure, excluding the hydrogen positions, was determined by Harper in

1936.[1] This structure was subsequently refined using modern computational methods. The

refinement process involved the following steps:

Initial Refinement: The structure was first refined isotropically from Harper's parameters

using the X-ray 67 system of computer programs, which resulted in an R-value of 0.065.[1]

Anisotropic Refinement: The structure was then refined anisotropically, leading to a final R-

value of 0.044.[1]

Hydrogen Atom Location: The positions of the hydrogen atoms were unambiguously

identified from the two highest peaks in a difference Fourier synthesis.[1]

The workflow for the structure determination and refinement is depicted in the diagram below.
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Crystal Structure Determination Workflow
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Caption: Workflow for the determination of the sodium carbonate monohydrate crystal

structure.

Conclusion
The crystal structure of sodium carbonate monohydrate is well-characterized, revealing a

layered arrangement of carbonate ions and sodium ions linked by water molecules through a

network of ionic and hydrogen bonds. The detailed crystallographic data and experimental

protocols provided in this guide offer a solid foundation for further research and applications in

various scientific and industrial fields, including pharmaceuticals, where understanding crystal

structures is paramount for drug development and formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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